molecular formula C20H30ClNO B2655620 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide CAS No. 1397200-53-1

2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide

Cat. No.: B2655620
CAS No.: 1397200-53-1
M. Wt: 335.92
InChI Key: HZVQZIZDTLHOSH-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a cyclooctylmethyl group, and a propan-2-ylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, cyclooctylmethyl chloride, and 3-propan-2-ylphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclooctylmethyl)-N-(3-methylphenyl)acetamide
  • 2-Chloro-N-(cyclooctylmethyl)-N-(4-propan-2-ylphenyl)acetamide
  • 2-Chloro-N-(cyclooctylmethyl)-N-(3-ethylphenyl)acetamide

Uniqueness

2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is unique due to the specific combination of functional groups and the steric effects imparted by the cyclooctylmethyl and propan-2-ylphenyl groups

Properties

IUPAC Name

2-chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClNO/c1-16(2)18-11-8-12-19(13-18)22(20(23)14-21)15-17-9-6-4-3-5-7-10-17/h8,11-13,16-17H,3-7,9-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQZIZDTLHOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(CC2CCCCCCC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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